molecular formula C9H10ClF2N B2397178 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1909328-05-7

6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2397178
CAS No.: 1909328-05-7
M. Wt: 205.63
InChI Key: QACFFRFBYYRJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Studied for its unique reactivity due to the presence of fluorine atoms.

Biology and Medicine:

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps of organic reactions. One common method includes the following steps:

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the indene ring.

    Reduction: Reduction of the indene ring to form the dihydroindene structure.

    Amination: Introduction of the amine group at the 1 position.

    Formation of Hydrochloride Salt: Reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can further reduce the dihydroindene ring.

    Substitution: The fluorine atoms can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5,6-difluoro-2,3-dihydro-1H-inden-1-one
  • 4,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Uniqueness:

Properties

IUPAC Name

6,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACFFRFBYYRJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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